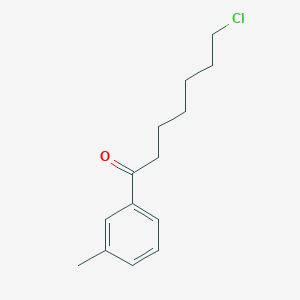

7-Chloro-1-(3-methylphenyl)-1-oxoheptane

Description

General Overview of Halogenated Organic Compounds in Chemical Research

Halogenated organic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of profound importance in chemical research and industry. The incorporation of halogens into an organic molecule can dramatically alter its physical and chemical properties. tutorchase.com In medicinal chemistry, for instance, halogenation is a key strategy for enhancing the therapeutic efficacy of drug candidates. Halogens can improve a drug's metabolic stability, binding affinity to target proteins, and ability to pass through cell membranes. tutorchase.comtandfonline.com Approximately 20% of all pharmaceutical compounds are halogenated. tandfonline.com The unique ability of halogens to form "halogen bonds"—a type of noncovalent interaction—further contributes to their significance in drug design, allowing for more specific and potent interactions with biological targets. tandfonline.comnih.gov

Significance of Ketone Functionalities in Organic Synthesis and Medicinal Chemistry

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two carbon atoms, is a cornerstone of organic chemistry. wikipedia.org Ketones are widely utilized as solvents and are pivotal intermediates in the synthesis of a vast array of complex organic molecules. britannica.comebsco.com The polarity of the carbonyl group makes ketones susceptible to a variety of chemical reactions, including nucleophilic additions and reductions, which are fundamental transformations in organic synthesis. britannica.comebsco.com

In the realm of medicinal chemistry, the ketone moiety is present in numerous bioactive compounds, including natural and synthetic steroid hormones. britannica.com The metabolic processes within biological systems also involve compounds containing ketone groups. ebsco.com The versatility of ketones as synthetic building blocks and their presence in biologically active molecules underscore their importance in the development of new therapeutic agents.

Structural Context of 7-Chloro-1-(3-methylphenyl)-1-oxoheptane within the Aryl Alkyl Ketone Class

This compound belongs to the class of organic compounds known as aryl alkyl ketones. This classification signifies that the molecule contains a carbonyl group attached to both an aromatic (aryl) ring and a non-aromatic (alkyl) carbon chain. fiveable.me Specifically, in this compound, the carbonyl group is bonded to a 3-methylphenyl group and a 7-chloroheptane chain.

Below is a table detailing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 898785-29-0 |

| Molecular Formula | C14H19ClO |

| Molecular Weight | 238.75 g/mol |

| MDL Number | MFCD03841055 |

This data is compiled from publicly available chemical databases. bldpharm.com

Research Trajectories and Academic Relevance of the Compound Class

Chloro-substituted ketones, such as this compound, are recognized as versatile building blocks in the synthesis of more complex molecules, particularly in the pursuit of new drug candidates. mdpi.com The development of efficient synthetic methods for preparing chlorinated ketones is an active area of research. mdpi.com Traditional methods like the Friedel-Crafts acylation are often employed for the synthesis of aryl ketones, though newer, more efficient protocols are continuously being developed. chemistryviews.orgorganic-chemistry.org

The academic relevance of aryl alkyl ketones is also highlighted by their use as starting materials for the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. nih.gov Furthermore, research into the transition metal-catalyzed reactions of aryl ketones is opening new avenues for the construction of complex molecular architectures. nih.gov The study of compounds like this compound and its analogs contributes to the fundamental understanding of reaction mechanisms and the development of novel synthetic strategies with potential applications in materials science and pharmaceutical development.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-(3-methylphenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO/c1-12-7-6-8-13(11-12)14(16)9-4-2-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLWGKSVVNSHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642369 | |

| Record name | 7-Chloro-1-(3-methylphenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-29-0 | |

| Record name | 7-Chloro-1-(3-methylphenyl)-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-(3-methylphenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 7 Chloro 1 3 Methylphenyl 1 Oxoheptane

Established Synthetic Routes to Aryl Alkyl Ketones

The formation of the 1-(3-methylphenyl)-1-oxoheptane backbone can be achieved through several classical organic reactions designed for the synthesis of aryl alkyl ketones.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. ck12.orglibretexts.orgsigmaaldrich.com For the synthesis of the target compound's precursor, toluene (B28343) (3-methylbenzene) would be acylated with heptanoyl chloride. The reaction is typically catalyzed by aluminum chloride (AlCl₃). ck12.orgyoutube.com

The mechanism involves the formation of an acylium ion from the reaction between the acyl chloride and the Lewis acid. sigmaaldrich.com This electrophile then attacks the aromatic ring. The methyl group on toluene is an ortho-, para-directing group, meaning the acylation will primarily occur at the para and ortho positions. Therefore, the desired meta-substituted product, 1-(3-methylphenyl)-1-oxoheptane, would be a minor product in a standard Friedel-Crafts reaction with toluene. To achieve the desired meta-substitution, a different starting material or a more advanced catalytic system would be necessary.

Table 1: Key Components in Friedel-Crafts Acylation for Aryl Ketone Synthesis

| Component | Example | Role |

|---|---|---|

| Aromatic Substrate | Toluene (for a related synthesis) | The aromatic ring to be acylated. |

| Acylating Agent | Heptanoyl chloride | Provides the acyl group. |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) | Activates the acylating agent. ck12.org |

| Solvent | Dichloromethane, carbon disulfide | Reaction medium. |

Grignard Reagent Based Syntheses

Grignard reagents offer a powerful alternative for the formation of carbon-carbon bonds and the synthesis of ketones. byjus.comwikipedia.org In this approach, a Grignard reagent, such as 3-methylphenylmagnesium bromide, would be reacted with an appropriate acylating agent like heptanoyl chloride. wisc.eduacs.org A significant challenge in this reaction is the potential for the Grignard reagent to add to the newly formed ketone, leading to a tertiary alcohol as a byproduct. wisc.edu

To mitigate this, the reaction can be carried out in the presence of specific additives or under carefully controlled conditions. For instance, the use of bis[2-(N,N-dimethylamino)ethyl] ether can moderate the reactivity of the Grignard reagent, leading to higher yields of the desired ketone. wisc.eduacs.org

Table 2: Grignard-Based Synthesis of Aryl Ketones

| Reactant/Reagent | Example | Purpose |

|---|---|---|

| Grignard Reagent | 3-Methylphenylmagnesium bromide | Nucleophilic aryl source. |

| Acylating Agent | Heptanoyl chloride | Electrophilic acyl source. |

| Additive | bis[2-(N,N-dimethylamino)ethyl] ether | Moderates Grignard reactivity. wisc.eduacs.org |

| Solvent | Diethyl ether, Tetrahydrofuran (B95107) (THF) | Stabilizes the Grignard reagent. wikipedia.org |

Halogenation Techniques for Remote Chain Functionalization

The introduction of a chlorine atom at the 7-position of the heptanoyl chain requires a selective halogenation method. This is challenging due to the presence of multiple, chemically similar C-H bonds.

Site-Selective Chlorination Methodologies

Achieving site-selective chlorination of an unactivated aliphatic chain is a significant synthetic challenge. nih.govresearchgate.net Traditional radical chlorination methods often lead to a mixture of products due to the low selectivity of the chlorine radical. nih.gov However, recent advancements have led to the development of more selective methods.

One strategy involves the use of a directing group to guide the chlorination to a specific position. Another approach utilizes specific reagents that generate a more selective radical abstractor. For example, a mixture of an azidoiodinane and a copper(II) chloride complex can achieve highly selective chlorination of tertiary and benzylic C(sp³)–H bonds. nih.govnih.gov While not directly applicable to the terminal methyl group of the heptanoyl chain, this illustrates the principle of using specialized reagents to enhance selectivity.

For the specific case of terminal chlorination, radical relay halogenation or the use of specific photocatalytic systems could be explored. These methods aim to generate a radical at a specific position, which then abstracts a chlorine atom from a chlorine source.

Table 3: Comparison of Chlorination Selectivity

| Method | Selectivity | Conditions |

|---|---|---|

| Classical Radical Chlorination | Low, mixture of isomers. nih.gov | UV light, heat. nih.gov |

| Directed Chlorination | High, depends on directing group. | Often requires pre-functionalization. |

| Reagent-Controlled Chlorination | High for specific C-H bonds. nih.govnih.gov | Mild conditions, specific reagents. nih.govnih.gov |

Transition Metal-Catalyzed C(sp³)–H Chlorination

Transition metal catalysis offers a powerful tool for the selective functionalization of C(sp³)–H bonds. nih.govrsc.org These methods often involve the use of a directing group on the substrate that coordinates to the metal catalyst, bringing the catalytic center in proximity to the desired C-H bond for functionalization. nih.gov

For the synthesis of 7-Chloro-1-(3-methylphenyl)-1-oxoheptane, a substrate with a directing group capable of positioning a metal catalyst at the terminal end of the heptanoyl chain would be required. Palladium-catalyzed reactions, for instance, have been developed for the directed chlorination of unactivated C(sp³)–H bonds using N-chlorosuccinimide (NCS) as the chlorine source. researchgate.net While this often targets β or γ positions, modifications to the directing group and ligand system could potentially achieve more remote chlorination. Iron-based catalysts have also been investigated for the catalytic halogenation of C(sp³)–H bonds. rsc.org

Another approach in transition metal catalysis involves the generation of a metal-oxo or metal-nitrene species that can selectively abstract a hydrogen atom, leading to a radical that is then chlorinated. The selectivity in these systems is often governed by a combination of steric and electronic factors. nih.gov

Liquid Phase Chlorination Processes

Liquid phase chlorination offers a direct method for introducing a chlorine atom onto the alkyl chain of a precursor ketone. In the context of synthesizing this compound, a potential precursor would be 1-(3-methylphenyl)-1-oxoheptane. The chlorination of ketones can be achieved using various reagents and conditions in the liquid phase.

One common method involves the use of chlorinating agents such as phosphorus pentachloride (PCl5), which can effectively convert ketones into chloroalkenes. However, handling PCl5 on an industrial scale can be challenging due to its hygroscopic and corrosive nature. google.com An alternative and more manageable approach involves the use of phosgene (B1210022), thionyl chloride, or oxalyl chloride as the chlorinating agent. google.com The reaction can be catalyzed by triarylphosphine oxides, which allows the chlorination to proceed efficiently, often without the need for a solvent, thereby increasing the space-time yield. google.com For instance, passing phosgene continuously into a reaction mixture containing the ketone and a catalytic amount of triphenylphosphine (B44618) oxide generates triphenylphosphine dichloride, the reactive species that facilitates the chlorination. google.com

Another approach to liquid phase chlorination involves the direct reaction with gaseous chlorine. To avoid violent reactions and induction periods, particularly at ordinary temperatures, the use of acidic catalysts is beneficial. google.com Mineral acids like hydrochloric acid, or substances that can generate acids in situ, can catalyze the smooth monochlorination of aliphatic ketones. google.com

The position of chlorination on the alkyl chain can be influenced by reaction conditions and the presence of catalysts. For the synthesis of this compound, selective chlorination at the terminal methyl group of the heptanoyl chain would be desired. This can be challenging as chlorination can potentially occur at other positions on the alkyl chain.

Synthesis of Structural Analogues of this compound

The synthesis of structural analogues of this compound can be achieved by modifying either the alkyl chain or the aromatic moiety. These modifications allow for the exploration of structure-activity relationships in various applications.

Variations in Alkyl Chain Length and Substituents

Varying the length of the alkyl chain and introducing different substituents can be accomplished through the selection of appropriate starting materials in a Friedel-Crafts acylation reaction. To synthesize analogues with different chain lengths, one would use the corresponding acyl chloride or anhydride (B1165640). For example, using octanoyl chloride would result in an eight-carbon chain, while hexanoyl chloride would yield a six-carbon chain.

The introduction of other substituents on the alkyl chain can be achieved through various synthetic transformations. For instance, α-haloketones are versatile intermediates in organic synthesis and can be prepared by the direct halogenation of ketones. nih.gov These α-haloketones can then be subjected to nucleophilic substitution reactions to introduce a wide range of functional groups.

A general representation of the synthesis of analogues with varied alkyl chains is shown below:

| Starting Acyl Chloride | Resulting Alkyl Chain | Potential Analogue Structure |

|---|---|---|

| 6-Chlorohexanoyl chloride | 6-Chlorohexyl | 6-Chloro-1-(3-methylphenyl)-1-oxohexane |

| 8-Chlorooctanoyl chloride | 8-Chlorooctyl | 8-Chloro-1-(3-methylphenyl)-1-oxooctane |

| 7-Bromoheptanoyl chloride | 7-Bromoheptyl | 7-Bromo-1-(3-methylphenyl)-1-oxoheptane |

Modifications of the Aromatic Moiety

Modifications to the aromatic part of the molecule are readily achieved by starting with a different substituted aromatic compound in the Friedel-Crafts acylation. nih.govorganic-chemistry.org This reaction is a fundamental method for the synthesis of aryl ketones, where an arene reacts with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. sigmaaldrich.combyjus.com

For instance, instead of toluene (methylbenzene), one could use ethylbenzene, xylene, or anisole (B1667542) to introduce different substituents on the phenyl ring. The position of the acylation on the aromatic ring is directed by the nature of the existing substituent. For example, the methyl group in toluene is an ortho-, para-director.

The versatility of the Friedel-Crafts acylation and related reactions allows for the synthesis of a wide array of aryl ketone analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, also offer powerful methods for creating diverse aryl ketones by coupling aryl boronic acids with acyl chlorides. organic-chemistry.org

Below is a table illustrating how different starting aromatic compounds can lead to various analogues:

| Starting Aromatic Compound | Resulting Aromatic Moiety | Potential Analogue Structure |

|---|---|---|

| Benzene (B151609) | Phenyl | 7-Chloro-1-phenyl-1-oxoheptane |

| Ethylbenzene | Ethylphenyl | 7-Chloro-1-(4-ethylphenyl)-1-oxoheptane |

| Anisole (Methoxybenzene) | Methoxyphenyl | 7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane |

Scale-Up Considerations and Green Chemistry Principles in Synthesis

The large-scale synthesis of this compound and its analogues requires careful consideration of process efficiency, safety, and environmental impact. Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

For the Friedel-Crafts acylation step, traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are often used in stoichiometric amounts, leading to significant waste generation during workup. byjus.com Greener alternatives include the use of reusable solid acid catalysts or carrying out the reaction under solvent-free conditions. acs.org For example, aluminum dodecatungstophosphate has been shown to be an effective and reusable catalyst for Friedel-Crafts acylation reactions. organic-chemistry.org

In the chlorination step, using catalytic amounts of reagents and avoiding hazardous solvents are key green chemistry considerations. The use of catalytic triphenylphosphine oxide in conjunction with phosgene for chlorination, as mentioned earlier, is an example of a more atom-economical approach compared to using stoichiometric phosphorus pentachloride. google.com Furthermore, developing selective chlorination methods that precisely target the desired position on the alkyl chain would minimize the formation of unwanted byproducts and reduce waste.

The principles of green chemistry that can be applied to the synthesis of this compound are summarized in the table below:

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention | Designing the synthetic route to minimize waste generation. |

| Atom Economy | Using catalytic methods for both acylation and chlorination to maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like stoichiometric AlCl₃ and PCl₅ with greener alternatives. |

| Designing Safer Chemicals | If applicable, designing analogues with reduced toxicity and enhanced efficacy. |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of volatile organic solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis if feasible. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Employing recyclable catalysts to improve efficiency and reduce waste. |

Chemical Reactivity and Transformation Pathways of 7 Chloro 1 3 Methylphenyl 1 Oxoheptane

Reactivity of the Carbonyl Moiety

The carbonyl group, a ketone in this instance, is a site of significant chemical activity due to the polarization of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom is nucleophilic and can be protonated or coordinate to Lewis acids.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. A wide range of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to ketones. For instance, the reaction of a ketone with a Grignard reagent, followed by an acidic workup, yields a tertiary alcohol. The reactivity of these organometallic reagents is high, and they are effective for forming new carbon-carbon bonds.

Hydride Reagents: Hydride ions (H⁻), delivered by reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), act as nucleophiles to reduce ketones to secondary alcohols. This is a common and efficient method for the synthesis of alcohols.

Other Nucleophiles: Other nucleophiles, such as cyanide ions (from HCN or NaCN), acetylides, and enolates, can also add to the carbonyl group, leading to the formation of cyanohydrins, propargyl alcohols, and aldol (B89426) adducts, respectively.

Table 1: Examples of Nucleophilic Addition Reactions to Ketones

| Nucleophile | Reagent Example | Product Type |

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin |

| Acetylide | Sodium Acetylide (HC≡CNa) | Propargyl Alcohol |

| Enolate | Lithium diisopropylamide (LDA) | β-Hydroxy Ketone |

Reduction Reactions to Corresponding Alcohols

The reduction of the carbonyl group in 7-Chloro-1-(3-methylphenyl)-1-oxoheptane to the corresponding secondary alcohol, 1-(3-methylphenyl)heptan-1-ol, is a key transformation. This can be achieved using various reducing agents.

Metal Hydride Reductions: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is effective for the reduction of ketones to alcohols in protic solvents like methanol (B129727) or ethanol. youtube.com Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and also readily reduces ketones, but it must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to its high reactivity with protic solvents. youtube.comkhanacademy.org

Catalytic Hydrogenation: Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), can also reduce ketones to alcohols. This method is often employed in industrial settings.

Table 2: Common Reducing Agents for Ketone to Alcohol Transformation

| Reducing Agent | Solvent | Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | High for Ketones/Aldehydes |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Room Temperature | Reduces many functional groups |

| Hydrogen (H₂) with Pd/C | Ethanol | Elevated Pressure/Temp | Reduces C=C, C≡C bonds as well |

Condensation Reactions

The presence of α-hydrogens (protons on the carbon atom adjacent to the carbonyl group) in this compound allows it to undergo condensation reactions. These reactions involve the formation of an enolate intermediate in the presence of a base.

Aldol Condensation: While self-condensation is possible, a more common application is the crossed aldol condensation with another carbonyl compound that cannot enolize, such as benzaldehyde. This reaction leads to the formation of a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone.

Knoevenagel Condensation: This is a variation of the aldol condensation where the ketone reacts with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group), such as malononitrile (B47326) or diethyl malonate, in the presence of a weak base like piperidine (B6355638) or ammonia (B1221849). sci-hub.seresearchgate.netmdpi.comwikipedia.orgwikipedia.org The product is typically an α,β-unsaturated dicarbonyl or related compound. researchgate.net The reaction of aryl alkyl ketones with malononitrile has been shown to proceed at a convenient rate. sci-hub.se

Stereoselective Transformations of Ketones

The reduction of the prochiral ketone in this compound can be performed stereoselectively to yield a specific enantiomer of the corresponding alcohol. This is of significant importance in the synthesis of chiral molecules.

Chiral Reducing Agents: Asymmetric reduction can be achieved using chiral hydride reagents. A well-known example is the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in conjunction with a stoichiometric reducing agent like borane (B79455) or catecholborane. wikipedia.org

Asymmetric Catalytic Hydrogenation: Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, when complexed with chiral ligands, can catalyze the enantioselective hydrogenation of ketones. wikipedia.orgnih.gov These methods often provide high enantiomeric excess and are highly efficient. nih.gov

Table 3: Methods for Stereoselective Reduction of Ketones

| Method | Catalyst/Reagent | Typical Outcome |

| Chiral Hydride Reduction | CBS Catalyst with Borane | High Enantiomeric Excess |

| Asymmetric Hydrogenation | Ru-BINAP complex with H₂ | High Enantiomeric Excess |

| Asymmetric Transfer Hydrogenation | Chiral Ru/diamine complex with isopropanol | High Enantiomeric Excess |

Reactions Involving the Remote Alkyl Chloride Functionality

The primary alkyl chloride at the 7-position of the heptane (B126788) chain is a good electrophilic site for nucleophilic substitution reactions. The long alkyl chain generally does not impose significant steric hindrance at the reaction center.

Nucleophilic Substitution Reactions (e.g., with Amines, Thiols)

Reaction with Amines: The chlorine atom can be displaced by various amine nucleophiles to form the corresponding substituted amines. The reaction with ammonia can lead to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, due to the increasing nucleophilicity of the product amines. To achieve selective formation of the primary amine, an excess of ammonia is often used. Alternatively, specific synthetic methods like the Gabriel synthesis can be employed for the controlled synthesis of the primary amine.

Reaction with Thiols: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles and readily displace the chloride to form thioethers (sulfides). masterorganicchemistry.com Thiolates are generally less basic and more nucleophilic than their corresponding alkoxides, which minimizes competing elimination reactions. masterorganicchemistry.com The reaction of alkyl halides with thiols or thiourea (B124793) is a common method for the synthesis of thiols and thioethers. libretexts.org

Table 4: Nucleophilic Substitution at the C-7 Position

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | Ammonia (NH₃) | Primary Amine |

| Amine | Diethylamine ((CH₃CH₂)₂NH) | Tertiary Amine |

| Thiol | Sodium thiomethoxide (NaSCH₃) | Thioether |

| Thiol | Sodium hydrosulfide (B80085) (NaSH) | Thiol |

Elimination Reactions

The presence of a chlorine atom on the terminal carbon of the heptanoyl chain makes this compound susceptible to elimination reactions, typically resulting in the formation of an alkene. These reactions involve the removal of a hydrogen atom from the carbon adjacent to the chlorine-bearing carbon (the β-carbon) and the chlorine atom itself, leading to the formation of a double bond. The specific pathway of the elimination, whether E1 or E2, is dependent on the reaction conditions, particularly the strength of the base and the nature of the solvent.

In an E2 (bimolecular elimination) mechanism, a strong, sterically hindered base abstracts a proton from the β-carbon in a concerted step with the departure of the chloride ion. This pathway is favored by strong bases and aprotic solvents. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.

Conversely, the E1 (unimolecular elimination) mechanism proceeds through a two-step process. The first and rate-determining step is the spontaneous departure of the chloride ion to form a primary carbocation. This is a high-energy intermediate and generally less favorable for primary halides. However, rearrangement to a more stable secondary carbocation is possible. The subsequent step involves the abstraction of a β-proton by a weak base (often the solvent) to form the alkene. The E1 pathway is favored by polar, protic solvents and the absence of a strong base.

The regioselectivity of these elimination reactions is an important consideration. According to Zaitsev's rule, when multiple β-hydrogens are available, the more substituted (and therefore more stable) alkene is generally the major product. libretexts.org However, in the case of this compound, the primary nature of the alkyl chloride typically leads to the formation of the terminal alkene, 1-(3-methylphenyl)hept-6-en-1-one, as the primary product.

| Reaction Type | Typical Reagents | Major Product | Mechanism Notes |

|---|---|---|---|

| E2 Elimination | Potassium tert-butoxide (t-BuOK) in THF | 1-(3-methylphenyl)hept-6-en-1-one | Favored by strong, bulky bases. |

| E1 Elimination | Ethanol (EtOH), heat | 1-(3-methylphenyl)hept-6-en-1-one | Generally slower for primary halides. |

Transformations of the Methylphenyl Aromatic Ring

The 3-methylphenyl (m-tolyl) group of the molecule is an active site for various transformations, primarily electrophilic aromatic substitution, as well as oxidation and reduction of the aromatic system itself.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on the 3-methylphenyl ring of this compound is directed by the two existing substituents: the methyl group (-CH₃) and the heptanoyl group (-CO(CH₂)₆Cl).

The methyl group is an activating, ortho, para-directing group. It donates electron density to the aromatic ring through an inductive effect, stabilizing the carbocation intermediate (arenium ion) formed during the substitution process. masterorganicchemistry.com This stabilization is most effective when the electrophile attacks the positions ortho (2- and 6-) and para (4-) to the methyl group.

Conversely, the heptanoyl group is a deactivating, meta-directing group. The carbonyl group is electron-withdrawing due to both inductive and resonance effects, which destabilizes the arenium ion intermediate. masterorganicchemistry.com This deactivating effect is most pronounced at the ortho and para positions, making the meta positions (relative to the acyl group) the least deactivated and therefore the most favorable sites for electrophilic attack.

Given the positions of the existing substituents, the directing effects are as follows:

The methyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

The acyl group at position 1 directs incoming electrophiles to positions 3 and 5.

The combined influence of these two groups leads to a complex substitution pattern. The most likely positions for electrophilic attack are those that are activated by the methyl group and not strongly deactivated by the acyl group. Therefore, positions 2, 4, and 6 are the most probable sites for substitution. Steric hindrance may play a role in favoring substitution at the less hindered 4- and 6-positions over the 2-position, which is flanked by the two existing substituents.

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 7-Chloro-1-(4-nitro-3-methylphenyl)-1-oxoheptane and 7-Chloro-1-(6-nitro-3-methylphenyl)-1-oxoheptane |

| Bromination | Br₂, FeBr₃ | 7-Chloro-1-(4-bromo-3-methylphenyl)-1-oxoheptane and 7-Chloro-1-(6-bromo-3-methylphenyl)-1-oxoheptane |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 7-Chloro-1-(4-acetyl-3-methylphenyl)-1-oxoheptane and 7-Chloro-1-(6-acetyl-3-methylphenyl)-1-oxoheptane |

Oxidation and Reduction of Aromatic Systems

The aromatic ring and its methyl substituent can undergo oxidation under harsh conditions. Vigorous oxidation, for instance with hot, acidic potassium permanganate, can lead to the oxidation of the methyl group to a carboxylic acid. libretexts.org This would transform the 3-methylphenyl group into a 3-carboxybenzoyl group. The heptanoyl chain may also be susceptible to cleavage under such strong oxidizing conditions.

Reduction of the aromatic ring is also possible, though it typically requires more forcing conditions than the reduction of the ketone. Catalytic hydrogenation at high pressure and temperature with catalysts like rhodium on carbon can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. nih.gov

More commonly, the benzylic ketone can be reduced. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) can reduce the carbonyl group completely to a methylene group (-CH₂-). masterorganicchemistry.com This would convert this compound into 1-chloro-7-(3-methylphenyl)heptane. This two-step sequence of Friedel-Crafts acylation followed by reduction is a common strategy to introduce straight-chain alkyl groups onto an aromatic ring, avoiding the carbocation rearrangements that can occur in direct Friedel-Crafts alkylation. masterorganicchemistry.com

Cascade and Tandem Reactions Incorporating this compound

The bifunctional nature of this compound, possessing both an electrophilic alkyl chloride and a nucleophilic aromatic ring (at certain positions), makes it a suitable substrate for intramolecular cascade or tandem reactions. A prominent example is an intramolecular Friedel-Crafts alkylation.

Under the influence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the terminal chlorine can act as a leaving group, leading to the formation of a carbocation at the end of the heptanoyl chain. This carbocation can then be attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution.

The regioselectivity of this cyclization is governed by the directing effects of the existing substituents on the ring and the thermodynamic stability of the resulting ring system. The formation of a six-membered ring is generally favored. In this case, attack at the 2-position relative to the acyl group would lead to the formation of a six-membered ring fused to the aromatic ring, resulting in a tetralone derivative. Attack at the 4-position would also lead to a six-membered ring. Given the electronic and steric factors, the formation of a new six-membered ring is a highly probable outcome. Such intramolecular cyclizations are valuable in the synthesis of polycyclic aromatic compounds. masterorganicchemistry.com

| Reaction Type | Catalyst | Potential Product | Reaction Notes |

|---|---|---|---|

| Intramolecular Friedel-Crafts Alkylation | AlCl₃ | Substituted tetralone derivative | Forms a new six-membered ring fused to the aromatic core. |

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Chloro 1 3 Methylphenyl 1 Oxoheptane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a definitive structural assignment can be achieved.

Proton NMR (¹H-NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons within the 7-Chloro-1-(3-methylphenyl)-1-oxoheptane molecule. The aromatic protons on the 3-methylphenyl group would exhibit characteristic chemical shifts in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The splitting patterns of these signals would provide information about their substitution pattern. The singlet signal for the methyl group protons attached to the aromatic ring would likely appear around δ 2.4 ppm.

The aliphatic chain protons would resonate in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the carbonyl group (C2) would be the most downfield of the aliphatic protons (around δ 2.9-3.0 ppm) due to the electron-withdrawing nature of the carbonyl. The methylene protons adjacent to the chlorine atom (C7) would also be shifted downfield (around δ 3.5 ppm). The remaining methylene groups (C3-C6) would produce a series of overlapping multiplets in the region of δ 1.3-1.8 ppm. The integration of each signal corresponds to the number of protons it represents, further confirming the structure.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.8 | Multiplet |

| Ar-CH₃ | ~2.4 | Singlet |

| -CH₂-CO- (C2) | ~2.9 | Triplet |

| -CH₂-Cl (C7) | ~3.5 | Triplet |

| -(CH₂)₄- (C3-C6) | 1.3 - 1.8 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the different carbon environments in the molecule. The carbonyl carbon (C1) is typically the most downfield signal, appearing around δ 200 ppm. The aromatic carbons of the 3-methylphenyl ring would resonate in the δ 125-140 ppm region. The carbon bearing the methyl group and the carbon attached to the ketoheptane chain would have distinct chemical shifts within this range. The methyl carbon itself would give a signal in the upfield region, around δ 21 ppm.

The aliphatic carbons would show characteristic shifts, with the carbon attached to the chlorine atom (C7) appearing around δ 45 ppm and the carbon adjacent to the carbonyl group (C2) around δ 38 ppm. The other methylene carbons (C3-C6) would be found in the δ 24-32 ppm range.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | ~200 |

| Aromatic-C | 125 - 140 |

| Ar-CH₃ | ~21 |

| -CH₂-CO- (C2) | ~38 |

| -CH₂-Cl (C7) | ~45 |

| -(CH₂)₄- (C3-C6) | 24 - 32 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent methylene groups in the heptane (B126788) chain, allowing for a sequential walk-through of the aliphatic backbone. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each protonated carbon in the molecule would show a cross-peak corresponding to its attached proton(s), simplifying the assignment of both ¹H and ¹³C spectra. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would show correlations from the C2 methylene protons to the carbonyl carbon (C1) and the aromatic carbons, confirming the attachment of the heptanoyl chain to the 3-methylphenyl ring. sdsu.eduyoutube.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₄H₁₉ClO. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS are valuable for analyzing the purity of the compound and studying its fragmentation behavior. The mass spectrum would likely show a prominent molecular ion peak. Key fragmentation pathways would include the alpha-cleavage of the carbonyl group, leading to the formation of the 3-methylbenzoyl cation and a C₆H₁₂Cl radical. Another characteristic fragmentation would be the McLafferty rearrangement, if sterically feasible. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| [M]+ | C₁₄H₁₉ClO⁺ |

| [M+2]+ | C₁₄H₁₉³⁷ClO⁺ |

| 119 | [CH₃C₆H₄CO]⁺ |

| [M-Cl] | [C₁₄H₁₉O]⁺ |

| [M-C₆H₁₂Cl] | [CH₃C₆H₄CO]⁺ |

Note: The relative intensities of these fragments would depend on the ionization technique and energy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the identification and structural analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. Subsequently, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process induces fragmentation of the molecule into smaller, characteristic charged ions.

The resulting mass spectrum is a fingerprint of the molecule, plotting the mass-to-charge ratio (m/z) of the fragments against their relative abundance. For this compound, the fragmentation pattern is predictable based on the established behavior of ketones, aromatic compounds, and alkyl halides. libretexts.org The major fragmentation pathways are expected to involve alpha-cleavage adjacent to the carbonyl group, which is a characteristic fragmentation for ketones. libretexts.orgnih.gov

One primary cleavage would occur between the carbonyl carbon and the adjacent methylene group of the heptane chain, leading to the formation of a stable acylium ion. Another significant fragmentation pathway involves the cleavage on the other side of the carbonyl group, resulting in the loss of the chlorohexyl chain and the formation of the 3-methylbenzoyl cation. Further fragmentation of the aliphatic chain can occur, including the loss of a chlorine radical. The presence of chlorine is also readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes). nih.gov

Table 1: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Structural Formula of Fragment | Notes |

|---|---|---|---|

| 240/242 | Molecular Ion | [C₁₄H₁₉ClO]⁺ | Exhibits ³⁵Cl/³⁷Cl isotopic pattern. |

| 119 | 3-Methylbenzoyl cation | [C₈H₇O]⁺ | Base peak resulting from alpha-cleavage. |

| 121 | Chlorohexyl fragment | [C₆H₁₂Cl]⁺ | Resulting from alpha-cleavage. |

| 205 | Loss of Chlorine | [C₁₄H₁₉O]⁺ | Loss of a Cl radical from the molecular ion. |

This interactive table outlines the major expected fragments. The relative abundances can vary based on the specific GC-MS instrument conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. By analyzing the absorption of infrared light or the inelastic scattering of monochromatic light (Raman), specific functional groups within this compound can be identified.

Infrared (IR) Spectroscopy: The IR spectrum is particularly sensitive to polar bonds. Key expected absorptions include:

A strong, sharp peak for the carbonyl (C=O) stretch of the ketone, typically appearing in the range of 1680-1700 cm⁻¹ due to conjugation with the aromatic ring.

Multiple peaks in the 2850-3000 cm⁻¹ region corresponding to the symmetric and asymmetric C-H stretching vibrations of the methyl and methylene groups in the heptane chain.

Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.

Characteristic aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region.

A peak in the 600-800 cm⁻¹ region corresponding to the C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations. It provides complementary information:

The aromatic ring vibrations, particularly the ring "breathing" modes, often produce strong Raman signals.

The symmetric C-H stretching vibrations of the alkyl chain are also readily observed.

The C=O stretch is also Raman active, though typically weaker than in the IR spectrum.

Together, these techniques provide a comprehensive vibrational profile of the molecule, confirming the presence of its key structural features. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman | Strong |

| Ketone C=O Stretch | 1680 - 1700 | IR | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Medium to Strong |

| Aliphatic C-H Bend | 1375 - 1465 | IR | Medium |

This interactive table summarizes the primary vibrational modes. The exact peak positions can be influenced by the molecular environment and sample phase.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In this setup, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column.

The separation is based on the compound's hydrophobicity. Due to its significant non-polar character (aromatic ring and long alkyl chain), this compound will be strongly retained on the column and will elute at a specific retention time. Purity is assessed by monitoring the eluent with a detector, most commonly a UV-Vis detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm). A pure sample will show a single major peak, while impurities will appear as separate, smaller peaks.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm) and instrumentation capable of handling much higher pressures. This results in significant improvements in performance. nih.gov

The primary advantages of UPLC for the analysis of this compound include:

Higher Resolution: Sharper and narrower peaks allow for better separation of the target compound from closely related impurities.

Increased Speed: Analyses can be performed much faster than with conventional HPLC, often in a fraction of the time.

Enhanced Sensitivity: The sharper peaks lead to a greater peak height for a given concentration, resulting in lower detection limits.

The conditions for UPLC analysis would be similar to HPLC but adapted for the high-pressure system, using faster gradient elution profiles to achieve rapid and efficient separation.

Table 3: Typical Chromatographic Conditions for the Analysis of this compound

| Parameter | HPLC Conditions | UPLC Conditions |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water | Water |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Gradient | 20-min linear gradient (e.g., 50% to 95% B) | 5-min linear gradient (e.g., 50% to 95% B) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Vol. | 10 µL | 2 µL |

This interactive table provides a comparison of typical starting conditions for HPLC and UPLC methods, which would be optimized for specific applications.

Computational Chemistry and Molecular Modeling Studies on 7 Chloro 1 3 Methylphenyl 1 Oxoheptane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. longdom.orgdockdynamics.com It has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. numberanalytics.com In the context of 7-Chloro-1-(3-methylphenyl)-1-oxoheptane, DFT calculations can provide a wealth of information regarding its electronic properties, which are fundamental to understanding its reactivity and potential biological activity. nih.gov

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. This compound, with its flexible heptane (B126788) chain, can adopt a multitude of conformations. A thorough conformational analysis is crucial to identify the low-energy conformers that are most likely to be present under physiological conditions.

DFT calculations are employed to perform a systematic search of the conformational space. numberanalytics.comarxiv.org This process typically begins with an initial exploration using faster, less computationally demanding methods, followed by the optimization of the resulting structures at a higher level of theory, such as B3LYP with a suitable basis set (e.g., 6-31G(d)). nih.govacs.org The relative energies of the different conformers can then be calculated to construct a potential energy surface, which provides a map of the energy landscape of the molecule.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) |

| 1 | 180 (anti) | 0.00 |

| 2 | 60 (gauche) | 0.95 |

| 3 | -60 (gauche) | 0.95 |

| 4 | 120 | 3.50 |

Note: This table presents hypothetical data for illustrative purposes.

Transition State Characterization and Reaction Mechanism Elucidation

DFT is an invaluable tool for studying the mechanisms of chemical reactions. By locating and characterizing transition states, the energy barriers for various reaction pathways can be determined, providing insights into the kinetics and feasibility of a reaction. berkeley.eduloni.org For this compound, this could involve studying its metabolic pathways or its reactions with potential biological targets.

The search for a transition state often involves methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector-following algorithms. github.ioq-chem.com Once a transition state is located, a frequency calculation is performed to confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com

Table 2: Illustrative Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| Hydroxylation at C4 | Elongated C4-H bond | 25.3 |

| Nucleophilic attack at carbonyl | Tetrahedral intermediate | 15.8 |

Note: This table presents hypothetical data for illustrative purposes.

Spectroscopic Property Predictions (e.g., NMR, IR, Raman)

DFT calculations can accurately predict various spectroscopic properties, which can be used to aid in the characterization of a molecule and to interpret experimental spectra. researchgate.netnih.govacs.orgacs.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is widely used to predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. nih.govacs.org These theoretical predictions can be instrumental in assigning the signals in an experimental NMR spectrum. acs.org

IR and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These theoretical spectra can be compared with experimental Infrared (IR) and Raman spectra to identify characteristic vibrational modes and to confirm the structure of the compound. researchgate.net

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl C | 199.5 | 200.1 |

| Aromatic C1' | 138.2 | 138.5 |

| Aromatic C3' (with CH₃) | 134.0 | 134.3 |

| Cα to carbonyl | 38.1 | 38.5 |

| Cζ (with Cl) | 44.8 | 45.2 |

Note: This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. mdpi.comnih.gov This is particularly useful for studying the conformational flexibility of a molecule like this compound and the influence of its environment, such as a solvent. azolifesciences.comeasychair.org

MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of how the molecule behaves in different solvents. aip.orgbiu.ac.il The effect of water or other organic solvents on the conformational preferences of the heptane chain can be investigated by analyzing the simulation trajectories. easychair.org

Cheminformatics Approaches for Predictive Modeling

Cheminformatics combines chemistry, computer science, and information science to analyze and predict the properties of chemical compounds. numberanalytics.comncsu.eduexcelra.comnumberanalytics.com These approaches are particularly valuable in the early stages of drug discovery for identifying potential biological targets and predicting the activity of a compound. nih.gov

Target Protein Prediction and Binding Site Analysis

One of the key applications of cheminformatics is the prediction of potential protein targets for a given small molecule. nih.govbiorxiv.orgcreative-biolabs.com This can be achieved through various computational methods, including ligand-based approaches that compare the query molecule to known active compounds, and structure-based approaches that dock the molecule into the binding sites of known protein structures. numberanalytics.com

Once a potential target is identified, binding site analysis can be performed to understand how this compound might interact with the protein at an atomic level. drughunter.comnih.govmdpi.comnumberanalytics.comunomaha.edu This involves identifying key amino acid residues in the binding pocket and predicting the binding mode and affinity of the compound.

Table 4: Illustrative Predicted Protein Targets for this compound

| Predicted Target | Prediction Score | Method |

| Cyclooxygenase-2 (COX-2) | 0.85 | Ligand-based similarity |

| Peroxisome proliferator-activated receptor gamma (PPARγ) | 0.79 | Structure-based docking |

| Carbonic anhydrase II | 0.72 | Pharmacophore matching |

Note: This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies would be instrumental in predicting their potential biological activities and guiding the synthesis of more potent and selective analogues.

The development of a QSAR model for these derivatives would typically involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including its physicochemical, electronic, and topological properties. researchgate.nethufocw.orgucsb.edukaggle.com For a series of this compound derivatives, where modifications might be made to the phenyl ring, the heptane chain, or the position of the chloro substituent, a diverse set of descriptors would be calculated.

Once the descriptors are calculated for a training set of molecules with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. The predictive power of the model is then validated using internal and external validation techniques. nih.govresearchgate.net Such models can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. crpsonline.comresearchgate.net For instance, a QSAR study on N-(substituted phenyl)-2-chloroacetamides demonstrated that the biological activity varied with the position of substituents on the phenyl ring, with lipophilicity being a key factor. nih.gov

Below is an interactive data table showcasing typical molecular descriptors that would be relevant in a QSAR study of this compound derivatives.

Computational Tools for Reaction Design and Optimization

Computational tools play a crucial role in modern synthetic chemistry, enabling the design of efficient and novel reaction pathways. For a target molecule like this compound, these tools can be employed for retrosynthetic analysis, reaction condition optimization, and prediction of potential side products.

Retrosynthesis software, such as Synthia™ and those available through platforms like CAS SciFinder, can propose synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. synthiaonline.comsigmaaldrich.comcas.orgsigmaaldrich.com These programs utilize vast databases of known chemical reactions and sophisticated algorithms to identify plausible synthetic disconnections. nih.gov For this compound, a likely retrosynthetic disconnection would be a Friedel-Crafts acylation between 3-methylbenzoyl chloride and a suitable seven-carbon chloro-alkane or a related precursor.

Furthermore, computational chemistry can be used to model the reaction mechanism and predict the feasibility of a proposed synthetic step. mit.edu Density Functional Theory (DFT) calculations, for instance, can be used to determine the activation energies of different reaction pathways, helping chemists to select the most favorable conditions. researchgate.net Computational tools can also aid in optimizing reaction parameters such as temperature, solvent, and catalyst, thereby improving reaction yield and reducing byproducts. nih.gov

The following interactive data table lists some computational tools and their potential applications in the synthesis of this compound.

Exploration of Biological Activities and Mechanistic Investigations for 7 Chloro 1 3 Methylphenyl 1 Oxoheptane and Analogues

Enzyme Interaction Studies

There is no available data on the interaction of 7-Chloro-1-(3-methylphenyl)-1-oxoheptane with various enzyme systems.

Phosphodiesterase Inhibition (e.g., PDE4)

No studies were found that investigated the inhibitory effects of this compound on phosphodiesterase enzymes, including the well-studied PDE4 isoform.

Oxidoreductase Activity Modulation

Information regarding the ability of this compound to modulate the activity of oxidoreductase enzymes is not present in the current body of scientific literature.

Other Enzyme Target Investigations

Beyond phosphodiesterases and oxidoreductases, there are no other published investigations into the interaction of this compound with any other enzyme targets.

Receptor Binding and Ligand Interaction Profiling

The affinity and interaction of this compound with physiological receptors have not been documented.

Molecular Docking and Binding Affinity Prediction

No molecular docking simulations or computational studies predicting the binding affinity of this compound to any specific receptor have been published.

Kinetic Assays for Ligand-Receptor Interactions

Experimental data from kinetic assays determining the binding kinetics and affinity of this compound for any receptor are not available.

No Biological Activity Data Currently Available for this compound

A comprehensive search of available scientific literature and databases has revealed no specific information regarding the biological activities of the chemical compound this compound. Consequently, an in-depth article focusing on its antimicrobial and antioxidant properties, as per the requested detailed outline, cannot be generated at this time.

Extensive searches were conducted to locate studies investigating the antimicrobial and antioxidant potential of this specific compound. These inquiries included variations of the compound's name and targeted searches for data related to its effects on bacterial and fungal strains, its mechanism of antimicrobial action, and its performance in radical scavenging and peroxide oxidation inhibition assays.

The search results did not yield any peer-reviewed articles, patents, or database entries that have evaluated this compound for the specified biological activities. The scientific community has not, to date, published findings on the screening of this compound against bacterial or fungal pathogens, nor have any investigations into its potential as an antioxidant been reported.

Therefore, it is not possible to provide the requested data tables or detailed research findings for the following sections:

Antioxidant Property Assessment

Peroxide Oxidation Inhibition Studies

Without any primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research would be necessary to determine if this compound possesses any of the biological activities of interest.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For analogues of this compound, SAR studies focus on how modifications to the halogen substituent, the alkyl chain, and the aromatic ring affect their biological potency.

The introduction of halogen atoms into a molecular structure can significantly influence its biological activity by altering its electronic, hydrophobic, and steric properties. In the case of phenyl ketone analogues, halogenation has been shown to modulate a range of biological activities, including enzyme inhibition and antimicrobial effects.

Research on furan (B31954) chalcones, which share the phenyl ketone moiety, has demonstrated the critical role of halogen substitution on their urease inhibition activity. The position and nature of the halogen substituent on the phenyl ring can dramatically alter the inhibitory potency. For instance, studies have shown that di-chloro substitution on the phenyl ring can lead to potent inhibition. researchgate.net

A study on furan chalcones revealed that a 2,5-dichloro substitution on the phenyl ring resulted in the most active urease inhibitor in the series, with an IC50 value of 16.13 ± 2.45 µM. researchgate.net In contrast, a 3,5-dichloro substitution led to inactivity. researchgate.net This highlights the importance of the substitution pattern. The replacement of a chloro group with a nitro group was found to decrease the activity. researchgate.net

Table 1: Urease Inhibition of Halogen-Substituted Furan Chalcone (B49325) Analogues

| Compound | Substituents on Phenyl Ring | IC50 (µM) |

|---|---|---|

| 4f | 3,4-dichloro | 21.05 ± 3.52 |

| 4h | 2,5-dichloro | 16.13 ± 2.45 |

| 4o | 2,4-dichloro | 33.96 ± 9.61 |

| 4g | 3,5-dichloro | Inactive |

| 4i | 2-chloro, 5-nitro | 90.81 ± 8.99 |

Data sourced from a study on furan chalcones as urease inhibitors. researchgate.net

These findings suggest that for this compound analogues, the position of the chloro group on the phenyl ring is likely a key determinant of biological activity.

The length and branching of the alkyl chain in 1-phenyl-1-oxoalkanes can significantly impact their biological properties, including cytotoxicity and antimicrobial activity. The lipophilicity of a compound, which is influenced by the alkyl chain, plays a crucial role in its ability to cross cell membranes and interact with biological targets.

Studies on amphiphilic selenolanes with varying alkyl chain lengths (C6 to C14) have shown a clear correlation between chain length and cytotoxicity. nih.gov In this series, conjugates with shorter alkyl chains (C6) were non-toxic, whereas those with longer chains (≥C8) exhibited significant cytotoxicity. nih.gov The cytotoxic effect was observed to increase with chain length up to a certain point (C12), after which it plateaued or decreased. nih.gov

Similarly, research on ketone-selenoesters demonstrated that their antibacterial activity is influenced by the nature of the alkyl or aryl group. The most potent compound against S. aureus featured a tert-butyl group, highlighting the potential importance of chain branching. nih.gov

Table 2: Cytotoxicity of Amphiphilic Selenolane Conjugates with Varying Alkyl Chain Lengths

| Alkyl Chain Length | Cytotoxicity |

|---|---|

| C6 | Non-toxic (at 1-50 µM) |

| ≥C8 | Significant cytotoxicity |

| C8-C10 | Concentration and time-dependent increase in cytotoxicity |

Data derived from a study on amphiphilic selenolanes. nih.gov

These observations imply that for this compound, the heptyl chain may be a critical factor for its biological activity, and modifications to its length or the introduction of branching could be a viable strategy for optimizing its potency.

Substituents on the aromatic ring of phenyl ketone analogues can profoundly affect their biological activity by modifying their electronic and steric characteristics. The nature and position of these substituents can influence how the molecule interacts with its biological target.

In a series of synthesized chalcones, the presence and position of methoxy (B1213986) (OMe) and hydroxyl (OH) groups on the aromatic rings were found to be critical for their activity as inhibitors of the breast cancer resistance protein (BCRP). nih.gov For example, specific methoxylation patterns on both aromatic rings of the chalcone scaffold were found to be crucial for potent inhibition. nih.gov

Another study on pyridazinone analogues, which also contain a substituted phenyl ring, revealed that different substituents on the phenyl ring affected their vasorelaxant activity. nih.gov Compounds with a hydroxyl group showed superior activity, followed by those with a methyl group. nih.gov Nitro- and bromo-substituted derivatives also exhibited highly potent activity. nih.gov

Table 3: Vasorelaxant Activity of 6-(4-substitutedphenyl)-3-pyridazinone Analogues

| Compound | Substituent on Phenyl Ring | EC50 (µM) |

|---|---|---|

| 2h | 4-hydroxyl | 0.07154 |

| 2d | 4-methyl | 0.1916 |

| 2b | Unsubstituted | 0.2250 |

| 2j | 4-nitro | 0.02916 |

Data sourced from a study on pyridazinone analogues. nih.gov

These findings underscore the importance of the 3-methyl substituent in this compound and suggest that further modifications to the aromatic ring could lead to analogues with enhanced biological profiles.

In Vitro Screening Methodologies

The evaluation of the biological activity of novel compounds like this compound and its analogues relies on a variety of in vitro screening methodologies. These assays can be broadly categorized into cell-based assays and biochemical assays.

Cell-based assays are performed using living cells and are instrumental in assessing the effect of a compound in a biological context. Phenotypic screening is a type of cell-based assay that identifies substances that alter the phenotype of a cell or organism in a desired manner, without prior knowledge of the specific molecular target.

This approach is particularly useful in the early stages of drug discovery for identifying compounds with interesting biological activities. rsc.org For instance, a ligand-centered strategy combined with phenotypic screening was successfully used to develop novel antiproliferative inhibitors against esophageal cancer. rsc.org Phenotypic readouts can include changes in cell morphology, protein expression and translocation, and DNA content. nih.gov

High-content imaging (HCI) is a powerful tool in phenotypic screening, allowing for the simultaneous measurement of multiple cellular parameters. nih.gov This technique can be used to screen for inhibitors of specific cellular processes, such as mitosis, by identifying compounds that induce a particular cellular phenotype. nih.gov

Biochemical assays are conducted in a cell-free system and are designed to measure the effect of a compound on a specific molecular target, such as an enzyme or a receptor. These assays are crucial for determining the mechanism of action of a compound and for optimizing its potency and selectivity.

For compounds with a phenyl ketone scaffold, biochemical assays can be employed to screen for inhibitors of various enzymes. For example, a fluorescence-based high-throughput assay has been developed for the detection of ketones and for mining alcohol dehydrogenases. researchgate.net Such assays can be used to quantitatively monitor the activity of enzymes that metabolize or are inhibited by ketone-containing compounds. researchgate.net

In the context of G protein-coupled receptors (GPCRs), which are a major class of drug targets, various biochemical assays are available. numberanalytics.com Radioligand binding assays are commonly used to measure the affinity of a compound for a specific receptor. researchgate.net Other biochemical assays for GPCRs include GTPγS binding assays, which measure the activation of G proteins upon ligand binding. numberanalytics.com

Investigation of Molecular Mechanisms of Action

Research into the analogues of this compound has revealed a range of biological activities, including potential anticancer and enzyme-inhibiting properties. These studies offer a foundational understanding of how this class of compounds might exert its effects at a molecular level.

Notably, certain chloro-substituted compounds have been identified as inhibitors of specific enzymes. For instance, a series of chloro-substituted 1,2,3,4-tetrahydroisoquinolines were investigated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine. nih.gov The inhibitory activity of these compounds was found to be dependent on the position and number of chlorine atoms on the ring structure. nih.gov

In the realm of anticancer research, N-substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share the chloro- and phenyl- features, have been synthesized and evaluated for their potential to inhibit PI3Kα, a kinase often implicated in cancer development. researchgate.net The pro-apoptotic activity of some of these compounds was observed in cancer cell lines. researchgate.net

Furthermore, other heterocyclic compounds containing a chloro-moiety, such as 7-chloroquinoline (B30040) derivatives, have demonstrated biological activity. These derivatives have been screened for their in vitro antimalarial action against Plasmodium falciparum and have shown moderate to high activity. researchgate.net Some of these compounds also exhibited antitumor activity against various cancer cell lines, including MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). researchgate.net The presence of the 7-chloroquinoline core, often in combination with other functional groups like a triazole ring, appears to be crucial for their biological effects. researchgate.net

The antibacterial potential of related structures has also been explored. For example, 3-chloro monocyclic β-lactams are known to possess antibacterial and other pharmacological activities. mdpi.com

The following tables summarize the biological activities and mechanistic insights gained from the investigation of these analogue compounds.

Table 1: Enzyme Inhibition by Chloro-Substituted Analogues

| Compound Class | Target Enzyme | Observed Effect |

| Chloro-substituted 1,2,3,4-tetrahydroisoquinolines | Phenylethanolamine N-methyltransferase (PNMT) | Inhibition of enzyme activity, with potency dependent on chlorine substitution pattern. nih.gov |

| N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Potential inhibitory activity. researchgate.net |

Table 2: Anticancer and Antimalarial Activities of Chloro-Containing Analogues

| Compound Class | Activity Type | Cell Lines / Organism | Key Findings |

| 7-Chloroquinoline derivatives | Antimalarial | Plasmodium falciparum | Moderate to high activity observed for several derivatives. researchgate.net |

| 7-Chloroquinoline derivatives | Antitumor | MCF-7, HCT-116, HeLa | Certain compounds exhibited notable activity against these cancer cell lines. researchgate.net |

| N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides | Pro-apoptotic | Cancer cell lines | Induction of apoptosis observed. researchgate.net |

Emerging Applications and Material Science Perspectives of Chlorinated Aryl Alkyl Ketones

Role as Chemical Intermediates in Advanced Organic Synthesis.google.comfiveable.me

Chlorinated aryl alkyl ketones are valuable intermediates in organic synthesis due to the reactivity of the functional groups present. The ketone moiety can undergo a variety of transformations, including reduction to alcohols, reductive amination to form amines, and various carbon-carbon bond-forming reactions. The presence of a chlorine atom on the alkyl chain provides a site for nucleophilic substitution or elimination reactions, further expanding the synthetic possibilities.

The synthesis of such compounds can be achieved through methods like the Friedel-Crafts acylation, which involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. fiveable.me The reactivity of both the aromatic ring and the alkyl group can be influenced by electronic and steric effects, allowing for further functionalization through reactions like halogenation and nitration. fiveable.me